molecular formula C20H12F6N4OS B10950984 4-(3-methoxyphenyl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(3-methoxyphenyl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10950984
M. Wt: 470.4 g/mol
InChI Key: RJGSTYUHPKCJHX-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-2-[3-(2-THIENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a combination of aromatic rings, pyrazole, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-2-[3-(2-THIENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene derivatives and appropriate coupling reactions.

    Formation of the Pyrimidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors such as amidines or ureas.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.

    Reduction: Reduction reactions could target the pyrazole and pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

Medicine

    Anticancer Agents: Investigation of its potential as an anticancer compound.

    Antimicrobial Agents: Potential use in the development of new antibiotics or antifungal agents.

Industry

    Polymer Chemistry: Use as a monomer or additive in the synthesis of advanced polymers.

    Agricultural Chemistry:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-2-[3-(2-THIENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    4-(3-METHOXYPHENYL)-2-[3-(2-THIENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE: Lacks the trifluoromethyl group on the pyrazole ring.

    4-(3-METHOXYPHENYL)-2-[3-(2-THIENYL)-5-(METHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE: Has a methyl group instead of a trifluoromethyl group on the pyrazole ring.

Uniqueness

The presence of multiple trifluoromethyl groups in 4-(3-METHOXYPHENYL)-2-[3-(2-THIENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE may confer unique properties such as increased lipophilicity, metabolic stability, and potential for strong interactions with biological targets.

Properties

Molecular Formula

C20H12F6N4OS

Molecular Weight

470.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-[3-thiophen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C20H12F6N4OS/c1-31-12-5-2-4-11(8-12)13-9-16(19(21,22)23)28-18(27-13)30-17(20(24,25)26)10-14(29-30)15-6-3-7-32-15/h2-10H,1H3

InChI Key

RJGSTYUHPKCJHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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